molecular formula C18H16BrN3OS B11118236 2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11118236
M. Wt: 402.3 g/mol
InChI Key: KPQMXSWSRLSFDN-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzylamino group, a bromophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenyl halides.

    Attachment of the Benzylamino Group: The benzylamino group is attached through a nucleophilic substitution reaction involving benzylamine and an appropriate leaving group on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups and the presence of the thiazole ring

Properties

Molecular Formula

C18H16BrN3OS

Molecular Weight

402.3 g/mol

IUPAC Name

2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C18H16BrN3OS/c19-15-8-6-14(7-9-15)16-12-24-18(21-16)22-17(23)11-20-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2,(H,21,22,23)

InChI Key

KPQMXSWSRLSFDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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